molecular formula C11H18NO3+ B14770579 Methyl-[(3,4,5-trimethoxyphenyl)methyl]ammonium

Methyl-[(3,4,5-trimethoxyphenyl)methyl]ammonium

Cat. No.: B14770579
M. Wt: 212.27 g/mol
InChI Key: LFULMNRPABTDDQ-UHFFFAOYSA-O
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Description

Methyl-[(3,4,5-trimethoxyphenyl)methyl]ammonium is an organic compound that features a trimethoxyphenyl group attached to a methylammonium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-[(3,4,5-trimethoxyphenyl)methyl]ammonium typically involves the methylation of 3,4,5-trimethoxybenzylamine. One common method includes the reaction of 3,4,5-trimethoxybenzylamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl-[(3,4,5-trimethoxyphenyl)methyl]ammonium can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of 3,4,5-trimethoxybenzaldehyde or 3,4,5-trimethoxybenzoic acid.

    Reduction: Formation of 3,4,5-trimethoxybenzylamine.

    Substitution: Formation of brominated or nitrated derivatives of the trimethoxyphenyl group.

Scientific Research Applications

Methyl-[(3,4,5-trimethoxyphenyl)methyl]ammonium has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl-[(3,4,5-trimethoxyphenyl)methyl]ammonium involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Methyl-[(3,4,5-trimethoxyphenyl)methyl]ammonium can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the trimethoxyphenyl group with the methylammonium moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H18NO3+

Molecular Weight

212.27 g/mol

IUPAC Name

methyl-[(3,4,5-trimethoxyphenyl)methyl]azanium

InChI

InChI=1S/C11H17NO3/c1-12-7-8-5-9(13-2)11(15-4)10(6-8)14-3/h5-6,12H,7H2,1-4H3/p+1

InChI Key

LFULMNRPABTDDQ-UHFFFAOYSA-O

Canonical SMILES

C[NH2+]CC1=CC(=C(C(=C1)OC)OC)OC

Origin of Product

United States

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